molecular formula C14H20N2O3 B10851509 N1-benzyl-N3-hydroxy-2-isobutylmalonamide

N1-benzyl-N3-hydroxy-2-isobutylmalonamide

Cat. No.: B10851509
M. Wt: 264.32 g/mol
InChI Key: BOQZRPQZGWWCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N3-hydroxy-2-isobutylmalonamide is a small molecular compound with the chemical formula C14H20N2O3 . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and an isobutyl group attached to a malonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N3-hydroxy-2-isobutylmalonamide typically involves the reaction of benzylamine with isobutylmalonic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N3-hydroxy-2-isobutylmalonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N1-benzyl-N3-hydroxy-2-isobutylmalonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-benzyl-N3-hydroxy-2-isobutylmalonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-benzyl-N3-hydroxy-2-isobutylmalonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-benzyl-N'-hydroxy-2-(2-methylpropyl)propanediamide

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(14(18)16-19)13(17)15-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

BOQZRPQZGWWCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=C1)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.